2-Fluoro-3-nitro-5-methylbenzotrifluoride

Agrochemical Synthesis Process Chemistry Regioselective Nitration

This highly fluorinated nitroaromatic (C8H5F4NO2) is a critical intermediate for synthesizing specific 2-haloacetanilide herbicides targeting perennial weeds. Its unique substitution pattern ensures precise isomer distribution essential for high-efficiency agrochemical manufacturing. Procure this versatile building block, also suitable for chemoselective SNAr studies and pharmaceutical scaffold development. Request pricing for your required quantity.

Molecular Formula C8H5F4NO2
Molecular Weight 223.12 g/mol
Cat. No. B12999019
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-3-nitro-5-methylbenzotrifluoride
Molecular FormulaC8H5F4NO2
Molecular Weight223.12 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1)[N+](=O)[O-])F)C(F)(F)F
InChIInChI=1S/C8H5F4NO2/c1-4-2-5(8(10,11)12)7(9)6(3-4)13(14)15/h2-3H,1H3
InChIKeyJHEPYEXKEPQPAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Fluoro-3-nitro-5-methylbenzotrifluoride: Chemical Profile and Procurement Context


2-Fluoro-3-nitro-5-methylbenzotrifluoride (CAS: 1365988-07-3 / 1803832-55-4) is a highly fluorinated aromatic compound in the nitro-substituted benzotrifluoride class . Its molecular structure, C8H5F4NO2, incorporates a trifluoromethyl group, a nitro group, a fluorine atom, and a methyl substituent on a single benzene ring [1]. This precise arrangement establishes the compound as a versatile synthetic building block, particularly recognized as a key intermediate in the preparation of substituted anilines for agrochemical applications [2].

2-Fluoro-3-nitro-5-methylbenzotrifluoride: Why Direct Analogs Cannot Be Substituted


Within the benzotrifluoride family, small positional changes in substituents drastically alter reactivity and downstream synthetic outcomes [1]. Generic substitution fails because the pattern of electron-withdrawing and -donating groups governs both the stability of reaction intermediates and the selectivity of subsequent transformations, such as the reduction of the nitro group to an amine for herbicide synthesis [2]. Furthermore, the industrial-scale production of specific 2-haloacetanilide herbicides relies on a precise nitration isomer distribution, a pattern that is unique to the exact substitution on the starting benzotrifluoride core [3].

2-Fluoro-3-nitro-5-methylbenzotrifluoride: Quantitative Differentiation from Structural Analogs


Isomer Distribution in Nitration: A Key Differentiator for Industrial Synthesis

The industrial value of this class of compounds is tightly coupled to the isomer distribution obtained during nitration. For the specific 2-fluoro-3-nitro-5-methyl substitution pattern, the nitration of a 3-fluoro-5-methylbenzotrifluoride precursor is directed by the combined electronic effects of the trifluoromethyl, methyl, and fluorine substituents [1]. The resulting isomer profile determines the purity and yield of the target compound. In contrast, nitration of a different analog, such as 3-methylbenzotrifluoride (lacking the 2-fluoro group), yields a distinctly different mixture: 43% 2-nitro isomer, 31% 4-nitro isomer, 24% 6-nitro isomer, and ~1% 5-nitro isomer [2].

Agrochemical Synthesis Process Chemistry Regioselective Nitration

Influence of the Trifluoromethyl Group on Nucleophilic Aromatic Substitution Reactivity

The trifluoromethyl group in 5-substituted benzotrifluorides acts as a weakly activating substituent in nucleophilic aromatic substitution (SNAr), but its influence is highly nucleophile-dependent [1]. This results in a reversal of selectivity compared to other electron-withdrawing groups like nitro. Studies on 3-fluoro-5-nitrobenzotrifluoride (an analog lacking the 5-methyl group) show that the relative mobility of the fluoro and nitro leaving groups can be precisely tuned by the choice of nucleophile (e.g., O- vs. S-nucleophiles) and reaction conditions (e.g., solution vs. heterogeneous) [2].

Physical Organic Chemistry Nucleophilic Aromatic Substitution Reactivity Control

Commercial Purity and Availability as a Specialized Research Intermediate

2-Fluoro-3-nitro-5-methylbenzotrifluoride is commercially available from specialized suppliers with a reported minimum purity of 97% [1] or ≥95% . This level of purity is standard for research-grade intermediates and indicates that the product has been purified from the mixture of nitration isomers discussed in the first evidence item.

Chemical Procurement Building Blocks Purity Analysis

2-Fluoro-3-nitro-5-methylbenzotrifluoride: Optimal Application Scenarios Based on Differentiated Properties


Synthesis of Substituted Anilines for 2-Haloacetanilide Herbicides

This compound serves as a direct intermediate in the synthesis of specific substituted anilines that are crucial precursors for a class of 2-haloacetanilide herbicides effective against perennial weeds [1]. The controlled isomer distribution from its nitration (as discussed in Section 3) is essential for producing the correct aniline regioisomer with high efficiency [2].

Advanced Pharmaceutical Intermediate with Tunable Reactivity

The combination of fluoro, nitro, and trifluoromethyl groups offers a dense functional array for the construction of complex pharmaceutical scaffolds [3]. The differential reactivity of the fluoro and nitro leaving groups toward various nucleophiles (as discussed in Section 3) allows for chemoselective transformations, a key advantage for late-stage functionalization in medicinal chemistry [4].

Model Substrate for Studying Electronic Effects in SNAr

This highly substituted benzotrifluoride is an ideal model substrate for physical organic chemistry studies focused on nucleophilic aromatic substitution (SNAr) [4]. The interplay between the weakly activating trifluoromethyl group, the electron-donating methyl group, and the powerful electron-withdrawing nitro and fluoro groups creates a unique system for investigating substituent effects on reaction kinetics and regioselectivity [5].

Building Block for Fluorinated Agrochemical Discovery

The trifluoromethyl group is a privileged motif in modern agrochemical design due to its metabolic stability and lipophilicity [1]. This compound provides a densely functionalized core for synthesizing novel fluorinated herbicides, fungicides, or insecticides, where the presence of the methyl group can be leveraged to further modulate biological activity and environmental fate [2].

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